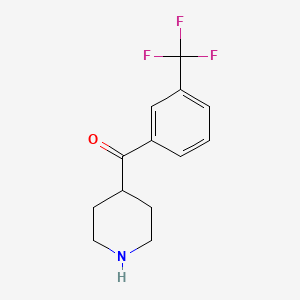

4-(3-Trifluoromethylbenzoyl)piperidine

Description

Significance of Piperidine (B6355638) Derivatives as Fundamental Chemical Scaffolds in Academic Research

The piperidine nucleus, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and vital scaffolds in the realm of chemical research and drug discovery. mdpi.comnih.gov Its prevalence is not arbitrary; the piperidine ring's three-dimensional structure and its capacity for substitution allow for the precise spatial arrangement of functional groups, which is crucial for molecular recognition and biological activity. researchgate.net This structural versatility has rendered piperidine derivatives indispensable in the construction of a vast array of pharmaceuticals, natural products, and research chemicals. mdpi.com

In academic research, piperidine scaffolds serve as foundational building blocks for synthesizing complex molecules with diverse pharmacological properties. nih.gov Their derivatives have been instrumental in the development of agents targeting the central nervous system, as well as compounds with anticancer, antiviral, and antimicrobial properties. mdpi.comresearchgate.net The ability to readily modify the piperidine ring at various positions enables chemists to systematically explore structure-activity relationships (SAR), a cornerstone of modern medicinal chemistry. researchgate.netacs.org

Overview of Trifluoromethyl Group Incorporation in Contemporary Chemical Biology and Drug Discovery Research

The incorporation of fluorine and, more specifically, the trifluoromethyl (CF3) group into organic molecules has become a powerful and widely adopted strategy in contemporary chemical biology and drug discovery. mdpi.com The unique physicochemical properties of the trifluoromethyl group can profoundly influence a molecule's biological profile. mdpi.com

Research Contextualization of 4-(3-Trifluoromethylbenzoyl)piperidine within Advanced Organic Chemistry and Medicinal Chemistry

The specific compound this compound represents a deliberate and strategic design choice within the fields of advanced organic and medicinal chemistry. It combines the proven piperidine scaffold with a benzoyl moiety bearing a trifluoromethyl group at the meta-position of the phenyl ring.

Historical Evolution of Benzoylpiperidine Scaffolds in Research

The benzoylpiperidine scaffold itself is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. nih.gov This scaffold is a key component in a variety of biologically active compounds. nih.gov Historically, research into benzoylpiperidine derivatives has led to the development of potent agents for a range of therapeutic areas. nih.gov For instance, the modification of the benzoyl and piperidine rings has been a fruitful strategy in the design of antagonists for various receptors. Structure-activity relationship studies have consistently demonstrated that substitutions on both the benzoyl and piperidine moieties can dramatically influence potency and selectivity. nih.gov

Strategic Rationale for Investigating this compound and Its Analogues

The investigation of this compound and its analogues is driven by a clear scientific rationale. The placement of the trifluoromethyl group at the 3-position (meta) of the benzoyl ring is a strategic decision aimed at probing the electronic and steric requirements of potential biological targets. This substitution pattern can influence the molecule's interaction with target proteins in a manner distinct from ortho- or para-substituted analogues.

Research on related compounds, such as hydrazones derived from 4-(trifluoromethyl)benzohydrazide, has shown that the trifluoromethyl group can contribute to inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov While not direct data for the title compound, these findings for structurally related molecules provide a rationale for investigating the biological potential of this compound. The synthesis of various substituted benzoylpiperidines allows for a systematic exploration of how different substitution patterns on the benzoyl ring affect biological activity, a key aspect of lead optimization in drug discovery. nih.gov

The hydrochloride salt of this compound is a solid with a melting point of 196-198°C and is soluble in methanol (B129727) and water. This information is critical for its handling and use in experimental settings.

Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C13H15ClF3NO |

| Molecular Weight | 293.71 g/mol |

| Melting Point | 196-198 °C |

| Appearance | Light Brown Solid |

| Solubility | Methanol, Water |

This data pertains to the hydrochloride salt of the compound.

Retrosynthetic Analysis and Established Synthetic Routes to the Piperidine Core

A logical retrosynthetic analysis of this compound disconnects the molecule at the carbon-carbon bond between the piperidine ring and the carbonyl group. This leads to a 4-substituted piperidine synthon and a 3-trifluoromethylbenzoyl synthon. A further disconnection of the piperidine ring itself reveals acyclic precursors.

Figure 1: Retrosynthetic Analysis

This analysis highlights two major strategic approaches:

Construction of a pre-functionalized piperidine ring at the 4-position, followed by attachment of the acyl group.

Formation of the piperidine ring from an acyclic precursor that already contains the benzoyl moiety or a precursor to it.

The synthesis of the piperidine scaffold can be achieved from various acyclic or heterocyclic precursors through key functional group transformations. A prevalent method involves the catalytic hydrogenation of pyridine derivatives. dtic.milwikipedia.org Industrially, piperidine itself is often produced by the hydrogenation of pyridine over catalysts like molybdenum disulfide or nickel. dtic.milwikipedia.org For substituted piperidines, appropriately substituted pyridines can be used. For instance, 2-trifluoromethylpyridine can be hydrogenated using palladium, platinum, or rhodium catalysts to yield 2-trifluoromethylpiperidine. mdpi.com

Another major class of precursors are piperidones (ketopiperidines), which serve as versatile intermediates. dtic.mil 4-Piperidones, in particular, are crucial for synthesizing 4-substituted piperidines. dtic.milfederalregister.gov These can be subsequently transformed into the desired product. For example, 4-piperidone can be a precursor in the synthesis of various fentanyl analogs where the 4-position is functionalized. federalregister.gov

Intramolecular cyclization is a cornerstone of piperidine synthesis, offering control over ring formation. nih.gov A variety of reaction types and catalytic systems have been developed for this purpose.

Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a direct method for forming the C-N bonds of the ring. beilstein-journals.org

Dieckmann Condensation: This intramolecular condensation of a diester is a classic method for forming cyclic β-keto esters, which can then be hydrolyzed and decarboxylated to yield cyclic ketones like 4-piperidones. The synthesis often starts from the addition of a primary amine to two moles of an alkyl acrylate. dtic.mil

Alkene and Alkyne Cyclization: Modern methods utilize transition metal catalysts to effect the cyclization of unsaturated amines. Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes. nih.gov Palladium catalysts have been used in Wacker-type aerobic oxidative cyclizations and in intramolecular aminofluorination of olefins. organic-chemistry.orgnih.gov Radical-mediated cyclizations, for instance using a cobalt(II) catalyst on linear amino-aldehydes, also provide an effective route. nih.govscispace.com

Cycloaddition Reactions: The Diels-Alder reaction, or its heterocyclic variants, can be used to construct the six-membered ring system, which is subsequently reduced to the piperidine. beilstein-journals.orgnih.gov More recently, a boronyl radical-catalyzed (4+2) cycloaddition has been developed for the synthesis of polysubstituted piperidines. nih.gov

The choice of catalyst is critical and depends on the specific transformation. A range of metals and complexes have been successfully employed, as summarized in the table below.

| Catalytic System | Reaction Type | Precursor Type | Reference |

| Nickel | Hydrogenation | Pyridine | dtic.mil |

| Palladium (II) | Wacker-type Cyclization | Alkenylamine | organic-chemistry.org |

| Gold (I) | Oxidative Amination | Alkenylamine | nih.gov |

| Rhodium | Asymmetric Carbometalation | Dihydropyridine | acs.org |

| Iridium (Cp*Ir) | N-heterocyclization | Primary Amine + Diol | organic-chemistry.org |

| Cobalt (II) | Radical Cyclization | Amino-aldehyde | nih.govscispace.com |

| Copper | Intramolecular C-H Amination | N-fluoride Amide | acs.org |

Introduction and Modification of the 3-Trifluoromethylbenzoyl Moiety

The second key fragment is the 3-trifluoromethylbenzoyl group. Its introduction requires strategies for both forming the acylpiperidine linkage and for incorporating the trifluoromethyl group onto the aromatic ring.

Acylation of the piperidine ring can occur at either the nitrogen (N-acylation) or a carbon atom (C-acylation). For the synthesis of this compound, C-acylation at the 4-position is required.

N-Acylation: This is a straightforward and common reaction, typically achieved by treating the piperidine with an acyl chloride (e.g., benzoyl chloride) or anhydride in the presence of a base. nuph.edu.uanih.gov While not the final step for the target molecule, N-protection with a group like benzoyl or Boc is a common intermediate step to modulate reactivity during the synthesis of the piperidine core or before C-functionalization. nuph.edu.uanih.gov

C-Acylation: Direct Friedel-Crafts acylation of the piperidine ring is not feasible. Instead, C-acylation is typically achieved by reacting an organometallic reagent with a suitable piperidine precursor. A highly relevant strategy involves using a 4-cyanopiperidine derivative. Reaction of 1-benzyl-4-cyano-4-phenylpiperidine with Grignard reagents (like methyl magnesium bromide) or organolithium reagents has been used to synthesize 4-acyl-4-phenylpiperidines. google.com By analogy, reacting an N-protected 4-cyanopiperidine with a Grignard or lithium reagent derived from 3-bromobenzotrifluoride would be a direct route to the target ketone. Another pathway starts from a piperidine-4-carboxylic acid derivative (isonipecotic acid), which can be converted to an acid chloride and then reacted with an appropriate organometallic species. nih.gov

The trifluoromethyl (CF3) group is a crucial pharmacophore that can enhance metabolic stability and binding affinity. beilstein-journals.org Its introduction onto the benzoyl ring is a key step, usually performed on a precursor like benzoic acid or bromobenzene before its attachment to the piperidine ring. Several methods exist for aromatic trifluoromethylation. illinois.edu

From Carboxylic Acids: A direct conversion of a carboxylic acid to a trifluoromethyl group can be achieved using reagents like sulfur tetrafluoride (SF4). For instance, 4-piperidine carboxylic acid can be converted to 4-(trifluoromethyl)piperidine with SF4. google.com This method could be applied to 3-carboxybenzophenone precursors.

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are a powerful tool. An aryl halide (e.g., 3-bromobenzoic acid derivative) can be coupled with a trifluoromethyl source. Reagents like methyl fluorosulfonyldifluoroacetate in the presence of a copper catalyst can trifluoromethylate aryl iodides. illinois.edu

Radical Trifluoromethylation: Free radical processes, often initiated by photoredox catalysis, can install a CF3 group using reagents like the Togni reagent. beilstein-journals.orgillinois.edu

Nucleophilic and Electrophilic Trifluoromethylation: Nucleophilic sources like the Ruppert-Prakash reagent (TMSCF3) can react with carbonyls, which can then be rearranged. Electrophilic trifluoromethylating agents, such as Umemoto's or Togni's reagents, can react with electron-rich aromatic systems or organometallic intermediates. illinois.edu

The selection of the method depends on the substrate, functional group tolerance, and desired reaction scale.

| Method | CF3 Source/Reagent | Precursor Type | Key Features | Reference |

| Halex Reaction | Fluoride Source | Trichloromethyl-arene | Industrial scale, harsh conditions | illinois.edu |

| Cross-Coupling | CF3-metal complexes, CF3I | Aryl Halide/Boronic Acid | High functional group tolerance | illinois.edu |

| Photoredox Catalysis | Togni's reagent, CF3I | Arene | Mild, radical mechanism | researchgate.net |

| Direct Fluorination | Sulfur Tetrafluoride (SF4) | Carboxylic Acid | Functional group transformation | google.com |

Advanced Synthetic Approaches to this compound Derivatives

Modern synthetic chemistry aims to improve efficiency, reduce step counts, and allow for rapid diversification of complex molecules. Recent innovations in C-H activation, flow chemistry, and biocatalysis are being applied to piperidine synthesis. medhealthreview.comchemrxiv.org

A modular, two-step strategy has been developed that combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. medhealthreview.com In this approach, enzymes are used to precisely hydroxylate specific sites on the piperidine ring. This is followed by a nickel-electrocatalyzed radical cross-coupling to form new carbon-carbon bonds, significantly streamlining the construction of complex piperidines from as many as 17 steps down to 2-5. medhealthreview.com Such a strategy could potentially be adapted to install the 3-trifluoromethylbenzoyl group or a precursor at the 4-position.

Flow chemistry offers another advanced platform, enabling the use of hazardous reagents or unstable intermediates in a controlled manner. A unified flow strategy has been reported for preparing and using trifluoromethyl-heteroatom anions, which could be relevant for synthesizing precursors to the benzoyl moiety. chemrxiv.org

Furthermore, novel catalytic annulation reactions provide new entries into complex piperidine cores. A palladium-catalyzed [4+2] annulation of α-fluoro-β-ketoesters has been used to create functionalized 3-fluoropiperidines, demonstrating a powerful method for building the ring with fluorine already incorporated. nih.gov While not a direct synthesis of the target, this highlights the trend towards convergent and highly modular synthetic designs.

An in-depth examination of the analytical methodologies integral to the synthesis of this compound and its related structural analogues reveals a reliance on a combination of spectroscopic and chromatographic techniques. These methods are crucial for monitoring the progress of chemical reactions, elucidating the structures of intermediates and final products, and assessing the purity of the synthesized compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

piperidin-4-yl-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO/c14-13(15,16)11-3-1-2-10(8-11)12(18)9-4-6-17-7-5-9/h1-3,8-9,17H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYQTTNQDIKOBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 4 3 Trifluoromethylbenzoyl Piperidine Analogues in Preclinical Research

Systematic Investigation of Piperidine (B6355638) Ring Substitutions and Their Impact on Biological Interactions

The piperidine ring is a fundamental component of numerous pharmaceuticals, and its substitution pattern plays a crucial role in determining the pharmacological profile of a compound. nih.govajchem-a.com

The spatial arrangement of substituents on the piperidine ring can significantly influence how a molecule interacts with its biological target. For instance, in a series of fluorinated piperidines, all-cis-(multi)fluorinated derivatives were synthesized from the corresponding fluoropyridines, highlighting the importance of stereoselectivity in achieving desired biological activity. nih.gov The hydrogenation of substituted pyridines often yields specific isomers, and the choice of catalyst can be critical in controlling the stereochemical outcome. nih.gov

The nitrogen atom of the piperidine ring offers a prime location for substitution, allowing for the modulation of a compound's properties. In a study of N-substituted benzimidazole (B57391) derived Schiff bases, the nature of the substituent on the nitrogen atom was found to significantly impact biological activity. mdpi.comresearchgate.net For example, a derivative with a phenyl ring substituent on the nitrogen atom of the benzimidazole nuclei displayed potent antiproliferative activity. mdpi.comresearchgate.net

In the context of 4-benzoylpiperidine analogues, N-alkylation is a common strategy to introduce diversity and modulate biological activity. nih.gov A series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines were synthesized with various substituents on the N-benzyl side chain. nih.gov These modifications led to a range of affinities and selectivities for the dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters. nih.gov One analogue, with a 2-trifluoromethylbenzyl group, was identified as an allosteric modulator of the human serotonin transporter. nih.gov

The following table summarizes the impact of N-substituents on the activity of piperidine-based compounds from a representative study.

| Compound | N-Substituent | Target | Activity |

| Analog 1 | 2-Trifluoromethylbenzyl | Serotonin Transporter | Allosteric Modulator |

| Analog 2 | Various substituted benzyls | Dopamine Transporter | Nanomolar affinity |

| Analog 3 | Phenyl | Cancer Cell Lines | Strong antiproliferative |

This table is a representative summary of findings from various studies on N-substituted piperidines and does not represent a single cohesive study.

Elucidation of the Trifluoromethylbenzoyl Moiety's Contribution to Molecular Recognition

The trifluoromethylbenzoyl group is a key feature of the scaffold, with the trifluoromethyl group, in particular, playing a significant role in modulating the compound's properties. mdpi.comnih.gov

The position of the trifluoromethyl group on the benzoyl ring is critical for determining the binding affinity and selectivity of the compound. The trifluoromethyl group is a strong electron-withdrawing substituent that can enhance interactions with biological targets through hydrogen bonding and electrostatic forces. mdpi.com Its size, larger than a methyl group, can also lead to improved hydrophobic interactions, thereby increasing affinity and selectivity. mdpi.com

Systematic substitution of the benzoyl ring provides valuable insights into the SAR of 4-benzoylpiperidine analogues. A notable example is the extensive research on 4-(p-fluorobenzoyl)piperidine, a core component of the 5-HT2A antagonists ketanserin (B1673593) and altanserin. nih.govresearchgate.netresearchgate.net The para-fluoro substituent in these compounds is considered crucial for their interaction with the 5-HT2A receptor. nih.govresearchgate.netresearchgate.net

In a study focused on the discovery of selective 5-HT1F receptor agonists, a series of 4-[(3-substituted)benzoyl]piperidines were investigated. researchgate.net This research highlights the importance of the substitution pattern on the benzoyl ring for achieving selectivity for a specific receptor subtype. researchgate.net

The following table illustrates the effect of benzoyl ring substitution on receptor binding affinity for a series of 5-HT2A ligands.

| Compound | Benzoyl Ring Substituent | 5-HT2A Affinity (pKi) | D2 Affinity (pKi) |

| 39 | 4-fluoro | 8.25 | 6.00 |

| 40 | 4-fluoro | Ki = 32 nM | Ki = 160 nM |

Data from a study on benzoylpiperidine-based cycloalkanones. nih.gov

Fragment-Based Drug Discovery Approaches Utilizing the 4-(3-Trifluoromethylbenzoyl)piperidine Scaffold

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. frontiersin.org This approach involves screening libraries of small molecular fragments to identify those that bind to a biological target. frontiersin.org The 4-benzoylpiperidine scaffold is a "privileged structure" in medicinal chemistry, making it an excellent starting point for FBDD campaigns. nih.govnih.govresearchgate.net

The inherent modularity of the this compound scaffold, with distinct piperidine and benzoyl moieties, allows for systematic fragment-based elaboration. The piperidine ring can be functionalized to explore different vectors and interactions, while the benzoyl portion can be modified to optimize binding within a target's active site. The trifluoromethyl group itself can be considered a key fragment that imparts desirable properties such as metabolic stability and enhanced binding affinity. mdpi.com

FBDD campaigns often begin with the identification of small, low-affinity fragments that can be grown or linked to generate more potent and selective lead compounds. The this compound core, or fragments thereof, can be used in such screens to identify initial hits for further optimization.

Scaffold Hopping and Bioisosteric Replacements in the Rational Design of Novel Analogues

The journey from a promising lead compound to a clinical candidate is fraught with challenges, including suboptimal potency, selectivity, or pharmacokinetic properties. To navigate these hurdles, medicinal chemists employ sophisticated strategies such as scaffold hopping and bioisosteric replacement. These techniques aim to explore new chemical space while retaining the key pharmacophoric features essential for biological activity. For analogues of this compound, these approaches have been pivotal in the quest for improved drug candidates.

Scaffold hopping involves the replacement of the central core of a molecule with a structurally different scaffold, with the goal of identifying novel chemotypes that maintain or improve upon the biological activity of the parent compound. This strategy can lead to compounds with significantly different physicochemical properties, potentially overcoming issues like poor solubility or metabolic instability, and can also result in new intellectual property. uniroma1.itnih.gov In the context of 4-benzoylpiperidine derivatives, this could involve replacing the piperidine ring with other heterocyclic systems or modifying the benzoyl moiety with alternative aromatic or heteroaromatic rings. nih.gov

Bioisosteric replacement, a more conservative approach, involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to similar biological activity. cambridgemedchemconsulting.comdrughunter.com This strategy is often employed to fine-tune the properties of a lead compound. For instance, the trifluoromethyl group on the benzoyl ring is itself a bioisostere for other functionalities and plays a crucial role in modulating electronic properties and metabolic stability. drughunter.com

Detailed Research Findings

While specific research detailing scaffold hopping and bioisosteric replacement for this compound is not extensively documented in publicly available literature, the principles can be illustrated through research on closely related 4-benzoylpiperidine and other piperidine-containing scaffolds.

One common bioisosteric replacement strategy involves the modification of the piperidine ring itself. For example, in the development of dopamine D4 receptor antagonists, various piperidine-based scaffolds have been explored. Research on 3- and 4-benzyloxypiperidine scaffolds demonstrated that subtle changes in the substitution pattern on the piperidine ring could significantly impact receptor affinity and selectivity. nih.govnih.gov In one study, the (S)-enantiomer of a 3-fluorobenzyl substituted piperidine analogue showed good activity, and further modifications with additional fluoro or methyl groups on the phenyl ring led to active compounds. nih.gov

Another approach is the replacement of the benzoyl moiety. In a series of diaryl amino piperidine delta opioid agonists, the phenol (B47542) group, a common pharmacophore, was successfully replaced with a primary amide group. This bioisosteric switch resulted in enhanced activity at the delta receptor, increased selectivity, and improved metabolic stability in vitro. nih.gov Such a strategy could hypothetically be applied to the 3-trifluoromethylbenzoyl group, where the carbonyl could be replaced by other linkers, or the trifluoromethylphenyl ring could be swapped for other substituted aromatic or heterocyclic systems.

The following table provides hypothetical examples of scaffold hopping and bioisosteric replacements that could be explored for this compound based on strategies reported for related compounds.

| Parent Scaffold | Modification Strategy | Hypothetical Analogue Scaffold | Rationale/Potential Improvement |

| This compound | Scaffold Hopping (Piperidine) | 3-(3-Trifluoromethylbenzoyl)pyrrolidine | Exploration of a different heterocyclic core to alter physicochemical properties and patentability. |

| This compound | Scaffold Hopping (Benzoyl) | 4-(3-Trifluoromethylphenylsulfonyl)piperidine | Replacement of the carbonyl linker to modify hydrogen bonding potential and metabolic stability. |

| This compound | Bioisosteric Replacement (CF3) | 4-(3-Cyanobenzoyl)piperidine | The cyano group can act as a bioisostere for the trifluoromethyl group, potentially altering electronic distribution and target interactions. |

| This compound | Bioisosteric Replacement (Carbonyl) | 4-((3-Trifluoromethylphenyl)methylene)piperidine | Replacement of the ketone with an olefin to remove the polar carbonyl group, which could affect solubility and receptor binding. |

It is important to note that the success of these strategies is highly dependent on the specific biological target and the intricate interactions between the ligand and the receptor. drughunter.com For instance, the benzoylpiperidine fragment is considered a "privileged structure" in medicinal chemistry, as it is found in numerous bioactive compounds targeting a variety of receptors. nih.gov The carbonyl group, in particular, often acts as a crucial hydrogen bond acceptor. nih.gov Therefore, any replacement of this moiety must be carefully considered to maintain the necessary interactions for biological activity.

Computational Chemistry and Molecular Modeling of 4 3 Trifluoromethylbenzoyl Piperidine Systems

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. rjptonline.org This technique is instrumental in understanding the binding mechanisms of the 4-(3-trifluoromethylbenzoyl)piperidine scaffold with various biological targets, such as enzymes and receptors.

Docking algorithms systematically explore various conformations of the this compound molecule within the active site of a target protein, calculating the binding affinity for each pose. The results are typically ranked using a scoring function, which estimates the binding free energy. This process predicts the most stable binding mode and orientation.

For the benzoylpiperidine class of compounds, studies have shown that the benzoyl moiety often occupies a hydrophobic pocket within the target's active site, while the piperidine (B6355638) ring can adopt various conformations to optimize interactions. nih.gov The trifluoromethyl group on the benzoyl ring is of particular interest, as its strong electron-withdrawing nature and lipophilicity can significantly influence binding affinity and selectivity. Docking studies allow for the precise prediction of how this group orients itself to engage with specific sub-pockets of the active site.

Table 1: Predicted Binding Affinities of Benzoylpiperidine Analogs with Target Proteins

| Compound Analog | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|

| Benzoylpiperidine Analog A | Monoacylglycerol Lipase (MAGL) | -8.5 | Hydrophobic, Pi-Alkyl |

| Benzoylpiperidine Analog B | Acetylcholinesterase (AChE) | -9.2 | Hydrogen Bond, Pi-Cation |

| Benzoylpiperidine Analog C | Dopamine (B1211576) Receptor D2 | -7.9 | Hydrophobic, Halogen Bond |

Note: This table is illustrative, based on typical findings for the benzoylpiperidine scaffold, and does not represent data for one specific compound.

A critical outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. japsr.in For compounds containing the benzoylpiperidine scaffold, these interactions often include:

Hydrogen Bonds: The carbonyl oxygen of the benzoyl group and the nitrogen atom in the piperidine ring are potential hydrogen bond acceptors and donors, respectively. Studies on related N-benzylpiperidine derivatives docked into acetylcholinesterase have highlighted the importance of the piperidine nitrogen in forming crucial interactions. researchgate.net

Hydrophobic Interactions: The phenyl rings of the benzoyl group and the aliphatic portions of the piperidine ring frequently engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine. nih.gov The trifluoromethyl group can also enhance these interactions within lipophilic pockets.

Pi-Interactions: The aromatic benzoyl ring can participate in pi-pi stacking with aromatic residues such as tyrosine, tryptophan, and phenylalanine, or pi-cation interactions with charged residues like lysine and arginine. researchgate.net

These "hotspots" of interaction are crucial for the stability of the ligand-protein complex and are primary targets for modification in structure-based drug design. For instance, docking studies of certain benzoylpiperidines revealed hydrogen bonding with serine residues in the 5-HT2A receptor. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time. nih.govmdpi.com By simulating the movements of atoms and molecules, MD provides insights into the conformational flexibility and the influence of the surrounding solvent environment.

MD simulations are initiated from the best-docked pose obtained from molecular docking. researchgate.net Over a simulation period, typically nanoseconds, the trajectory of the complex is analyzed to evaluate its stability. Key metrics include:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD over time suggests that the ligand remains securely bound in the active site. nih.gov

Root Mean Square Fluctuation (RMSF): This metric identifies the flexibility of individual amino acid residues. High fluctuations in active site residues might indicate conformational changes induced by ligand binding. A study on aryl formyl piperidine derivatives inhibiting monoacylglycerol lipase (MAGL) showed that differences in the ligand structure caused significant conformational changes in the flexible lid domain of the enzyme. semanticscholar.org

These analyses confirm whether the initial docked pose is maintained or if the ligand undergoes significant conformational changes to achieve a more stable binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org For derivatives of this compound, QSAR can be used to predict the activity of newly designed molecules without the need for immediate synthesis and testing.

QSAR models are built using a "training set" of compounds with known activities. nih.gov Molecular descriptors, which are numerical representations of chemical and physical properties, are calculated for each compound. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Connectivity indices, topological polar surface area.

3D: Steric parameters (e.g., CoMFA fields), hydrophobic fields (e.g., CoMSIA fields). researchgate.net

A mathematical model is then generated that correlates these descriptors with biological activity (e.g., IC50 values). The predictive power of the QSAR model is rigorously validated using internal (e.g., leave-one-out cross-validation, Q²) and external test sets of compounds. nih.govresearchgate.net Studies on various piperidine derivatives have successfully used QSAR to highlight the importance of steric, electrostatic, and hydrophobic properties for potent inhibitory activity. researchgate.net

Table 2: Example of a QSAR Equation for a Series of Piperidine Derivatives

| Model Parameter | Value | Description |

|---|---|---|

| R² | 0.85 | The coefficient of determination, indicating a good fit of the model to the training data. |

| Q² | 0.76 | The cross-validated R², indicating good internal predictive ability. |

| Equation | pIC50 = 0.65(Steric_A) - 0.42(Hydrophobic_B) + 0.21*(Electrostatic_C) + 1.54 | A hypothetical equation showing the contribution of different descriptor fields (A, B, C) to the predicted biological activity (pIC50). |

Note: This table illustrates the components of a typical QSAR model and does not represent a real model for the specific title compound.

By understanding which structural features positively or negatively influence activity, QSAR models provide invaluable guidance for designing more potent and selective analogs of this compound.

Preclinical Biological and Pharmacological Investigations of 4 3 Trifluoromethylbenzoyl Piperidine Analogues Excluding Clinical Human Trials

In Vitro Target Engagement and Mechanistic Studies

Enzyme Inhibition Kinetics and Mechanism of Action

Analogues of 4-(3-Trifluoromethylbenzoyl)piperidine have been investigated for their ability to inhibit various enzymes. A notable example involves a series of densely substituted piperidines functionalized with a trifluoromethyl group, which were assessed for their potential to inhibit elastase. researchgate.net One particular compound from this series demonstrated potent elastase inhibition with an IC50 value of 0.41 ± 0.01 µM, significantly more potent than the standard, Oleanolic Acid (IC50 = 13.45 ± 0.01 µM). researchgate.net Kinetic studies using Lineweaver-Burk plots revealed that this compound acts as a competitive inhibitor of elastase, forming an enzyme-inhibitor complex with an inhibition constant (Ki) of 0.6 µM. researchgate.net

In other studies, piperidine (B6355638) derivatives have been explored as inhibitors of cholinesterases. For instance, benzimidazole-based pyrrole/piperidine hybrids showed inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com Kinetic analysis of one of these compounds indicated a mixed-type inhibition against AChE. researchgate.net Another study on hydrazones derived from 4-(trifluoromethyl)benzohydrazide found that the most potent inhibitor of AChE also exhibited a mixed-type inhibition mechanism. nih.gov

The introduction of a trifluoromethyl group is often a key structural feature influencing the inhibitory activity of these compounds.

Table 1: Enzyme Inhibition Data for Piperidine Analogues

| Compound Class | Target Enzyme | IC50 (µM) | Mechanism of Inhibition | Reference |

|---|---|---|---|---|

| Densely substituted piperidines | Elastase | 0.41 ± 0.01 | Competitive | researchgate.net |

| Benzimidazole-based pyrrole/piperidine hybrids | Acetylcholinesterase | - | Mixed-type | researchgate.net |

Receptor Binding Assays and Ligand Functional Efficacy (e.g., agonist/antagonist activity)

The benzoylpiperidine scaffold is recognized as a privileged structure in medicinal chemistry, particularly for its interaction with serotoninergic and dopaminergic receptors. nih.gov The 4-(p-fluorobenzoyl)piperidine fragment, a close analogue to the trifluoromethyl-substituted variant, is a crucial component of potent 5-HT2A receptor antagonists like ketanserin (B1673593) and altanserin. nih.gov This fragment is thought to be essential for the ligand's orientation and anchorage within the 5-HT2A receptor. nih.gov

Studies on 4-[(3-substituted)benzoyl]piperidines have identified them as selective 5-HT1F receptor agonists. researchgate.net Furthermore, piperidine analogues of GBR 12909 have been shown to be high-affinity ligands for the dopamine (B1211576) transporter (DAT), with one derivative displaying a subnanomolar affinity (Ki = 0.7 nM) and significant selectivity for DAT over the serotonin (B10506) transporter (SERT). nih.gov

In the realm of histamine (B1213489) receptors, a nonimidazole piperidine derivative, BF2.649, acts as a potent and selective inverse agonist at the human H3 receptor, with a Ki value of 0.16 nM as a competitive antagonist. researchgate.net Other piperidine derivatives have been identified as dual-targeting ligands with high affinity for both histamine H3 and sigma-1 receptors. nih.gov Specifically, the piperidine moiety was found to be a critical structural element for this dual activity. nih.gov

Additionally, piperidine-substituted 1,3,4-oxadiazol-2-ones have been synthesized and evaluated as antagonists of GPR55. nih.gov

Table 2: Receptor Binding and Functional Activity of Piperidine Analogues

| Compound Class | Target Receptor | Activity | Affinity (Ki/IC50) | Reference |

|---|---|---|---|---|

| 4-(p-fluorobenzoyl)piperidine derivatives | 5-HT2A | Antagonist | - | nih.gov |

| 4-[(3-substituted)benzoyl]piperidines | 5-HT1F | Agonist | - | researchgate.net |

| Piperidine analogues of GBR 12909 | Dopamine Transporter (DAT) | Ligand | 0.7 nM (Ki) | nih.gov |

| BF2.649 | Histamine H3 | Inverse Agonist/Antagonist | 0.16 nM (Ki) | researchgate.net |

Modulation of Intracellular Signaling Pathways and Cellular Responses

The engagement of this compound analogues with their molecular targets leads to the modulation of various intracellular signaling pathways. For instance, piperidine-3,4-diol (B3189941) and piperidine-3-ol derivatives that inhibit anaplastic lymphoma kinase (ALK) have been shown to impact ALK autophosphorylation in vivo. nih.gov The stereochemistry of these inhibitors significantly influences their potency in this cellular response. nih.gov

In the context of macrophage polarization, a 3,4-disubstituted piperidine derivative, identified through phenotypic screening, was found to modulate macrophages toward an M2 phenotype. nih.gov Mechanistic studies revealed that this modulation is achieved by activating the phosphorylation of Stat3 and Akt, two key signaling proteins. nih.gov

In Vitro Cellular Functional Assays

Cell-Based Reporter Gene Assays for Pathway Activation/Inhibition

While specific examples of cell-based reporter gene assays for this compound analogues are not detailed in the provided search results, the evaluation of GPR55 antagonists involved cellular beta-arrestin redistribution assays. nih.gov This type of assay is a functional screen that measures the recruitment of β-arrestin to the receptor upon ligand binding, which can be indicative of antagonist activity by measuring the inhibition of agonist-induced receptor activation. nih.gov

Phenotypic Screening in Defined Cellular Systems

Phenotypic screening has proven to be a valuable tool in identifying bioactive piperidine derivatives. A notable example is the identification of a 3,4-disubstituted piperidine derivative as a modulator of macrophage M2 polarization through a gene biomarker-based phenotypic screening approach. nih.gov This lead compound was discovered in a screen designed to identify molecules that could shift macrophage polarization towards the M2 state, which is considered beneficial in the context of multiple sclerosis. nih.gov

In another instance, a high-throughput screening of a large compound library against Mycobacterium tuberculosis identified piperidine derivatives with significant anti-tubercular activity, with MIC values ranging from 6.3 to 23 µM. This highlights the utility of phenotypic screening in discovering compounds with potential therapeutic applications against infectious diseases. Furthermore, hydrazones of 4-(trifluoromethyl)benzohydrazide, which are structurally related to the core compound, have also been identified as potential inhibitors of acetyl- and butyrylcholinesterase through screening efforts. nih.gov

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Oleanolic Acid |

| Ketanserin |

| Altanserin |

| GBR 12909 |

| BF2.649 |

| 4-(p-fluorobenzoyl)piperidine |

| 4-(Trifluoromethyl)benzohydrazide |

| 3,4-disubstituted piperidine |

| Piperidine-3,4-diol |

| Piperidine-3-ol |

In Vivo Efficacy and Pharmacokinetic Profiling in Relevant Research Models (Non-Human)

Preclinical Efficacy in Disease Models (e.g., in vivo tumor growth inhibition, but not human clinical trial results)

Analogues of this compound have demonstrated significant preclinical efficacy in various non-human disease models, particularly in oncology. These studies, conducted in animal models, provide crucial insights into the potential therapeutic applications of this class of compounds.

One such analogue, the curcumin-related compound FLLL12, has shown notable potency in head and neck squamous cell carcinoma (SCCHN) models. In a SCCHN xenograft model using mice, FLLL12 was found to be significantly more potent at inhibiting tumor volume than curcumin (B1669340) itself nih.gov. Similarly, FLLL32, another analogue, effectively inhibited the growth of breast cancer xenografts in nude mice nih.gov.

In the context of Akt inhibition, a series of 3,4-disubstituted piperidine derivatives were developed from a lead compound, A12. Within this series, compound E22 displayed very potent in vivo anti-tumor efficacy, achieving over 90% tumor growth inhibition in a SKOV3 ovarian cancer xenograft model researchgate.net. Further mechanistic studies confirmed that E22 significantly inhibited the phosphorylation of proteins downstream of the Akt kinase in tumor tissue from the xenograft model researchgate.net.

Another potent and selective MET kinase inhibitor, GNE-A, which contains a fluoropiperidine moiety, has been evaluated in MET-amplified EBC-1 human non-small cell lung carcinoma tumor xenografts in mice. Pharmacokinetic-pharmacodynamic modeling from this study projected the oral doses required for significant tumor growth inhibition nih.gov.

The table below summarizes the in vivo efficacy of selected piperidine analogues.

| Compound | Model | Key Findings |

| FLLL12 | Head and Neck Squamous Cell Carcinoma (SCCHN) Xenograft (Mice) | Significantly more potent in inhibiting tumor volume compared to curcumin. nih.gov |

| FLLL32 | Breast Cancer Xenograft (Nude Mice) | Significantly inhibited tumor growth. nih.gov |

| E22 | SKOV3 Ovarian Cancer Xenograft (Mice) | Demonstrated over 90% tumor growth inhibition. researchgate.net |

| GNE-A | EBC-1 Human Non-Small Cell Lung Carcinoma Xenograft (Mice) | Pharmacokinetic-pharmacodynamic modeling projected doses for 50% and 90% tumor growth inhibition. nih.gov |

Pharmacokinetic Parameter Determination (e.g., absorption, distribution, metabolism, excretion in preclinical species)

The pharmacokinetic profiles of this compound analogues have been characterized in several preclinical species to determine their absorption, distribution, metabolism, and excretion (ADME) properties.

GNE-A, a novel MET kinase inhibitor, underwent extensive pharmacokinetic evaluation in mice, rats, monkeys, and dogs. Plasma clearance was low in mice (15.8 mL/min/kg) and dogs (2.44 mL/min/kg) and moderate in rats (36.6 mL/min/kg) and monkeys (13.9 mL/min/kg) nih.gov. The volume of distribution was substantial, ranging from 2.1 to 9.0 L/kg across species nih.gov. The terminal elimination half-life varied, ranging from 1.67 hours in rats to 16.3 hours in dogs nih.gov. Oral bioavailability was also species-dependent: 11.2% in rats, 88.0% in mice, 72.4% in monkeys, and 55.8% in dogs nih.gov. Further studies indicated that GNE-A has high plasma protein binding (96.7-99.0%) and does not preferentially distribute into red blood cells nih.gov.

Another derivative, compound 47, developed as a potential atypical antipsychotic, showed a favorable pharmacokinetic profile with an oral bioavailability of 58.8% in rats nih.gov. The curcumin analogue FLLL12 also demonstrated more favorable pharmacokinetic properties in mice compared to curcumin, with a 3- to 4-fold higher maximum concentration (Cmax) and area under the curve (AUC) nih.gov.

The table below details key pharmacokinetic parameters for selected piperidine analogues in various preclinical species.

| Compound | Species | Oral Bioavailability (%) | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Elimination Half-Life (h) |

| GNE-A | Mouse | 88.0 | 15.8 | 2.1 - 9.0 (across species) | 1.67 (in rats) - 16.3 (in dogs) |

| Rat | 11.2 | 36.6 | |||

| Monkey | 72.4 | 13.9 | |||

| Dog | 55.8 | 2.44 | |||

| Compound 47 | Rat | 58.8 | Not Reported | Not Reported | Not Reported |

| FLLL12 | Mouse | Favorable Cmax and AUC vs. Curcumin | Not Reported | Not Reported | Not Reported |

Investigation of Specific Biological Targets Modulated by this compound Derivatives

Sigma Receptor Ligand Research

Piperidine-based structures are a cornerstone in the development of ligands for sigma receptors (σR), which are implicated in neurological disorders and cancer nih.gov. Research has focused on designing derivatives with specific affinities for the σ1 and σ2 receptor subtypes.

A series of new piperidine-based alkylacetamide derivatives were synthesized and shown to have a mixed affinity for both σ1 and σ2 receptor subtypes nih.gov. In another study, the design of piperidine and piperazine-based derivatives yielded selective sigma receptor ligands with potential analgesic activity unict.it. The addition of phenylacetate (B1230308) or phenylacetamide groups to the core structure was analyzed for its effect on sigma receptor affinity unict.it.

Further research into phenoxyalkylpiperidines identified novel compounds as high-affinity sigma-1 receptor ligands. uniba.it In this series, compounds such as 1a and 1b demonstrated potent anti-amnesic effects associated with σ1 receptor agonism uniba.it. The 4-methyl substituent on the piperidine ring was found to be optimal for interaction with the σ1 subtype, with several analogues exhibiting high affinity (Ki values from 0.34 to 1.49 nM) and selectivity over the σ2 receptor uniba.it.

The table below shows the binding affinities of selected piperidine derivatives for sigma receptors.

| Compound Series | Target | Key Findings |

| Piperidine-based alkylacetamides | σ1 and σ2 Receptors | Displayed mixed affinity for both receptor subtypes. nih.gov |

| Phenoxyalkylpiperidines (e.g., 1a, 1b) | σ1 and σ2 Receptors | High affinity for σ1 receptor (Ki = 0.34–1.49 nM) with selectivity over σ2. uniba.it |

| Benzylpiperazine Derivatives (e.g., LMH-2) | σ1 Receptor | Derivative LMH-2 showed σ1 receptor affinity and selectivity. unict.it |

Monoamine Transporter (e.g., Dopamine, Serotonin) Interactions

Derivatives of piperidine have been extensively investigated as modulators of monoamine transporters, including those for dopamine (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET). A structure-activity relationship (SAR) study of cis-3,6-disubstituted piperidine derivatives found that substitutions on the phenyl ring were crucial for activity at the DAT nih.govebi.ac.uk. An electron-withdrawing group on the phenyl ring maximized potency nih.govebi.ac.uk. One enantiomer, S,S-(-)-19a, was a particularly potent and selective inhibitor of DAT, with an IC50 value of 11.3 nM, and was more selective for DAT over SERT and NET compared to the reference compound GBR 12909 nih.govebi.ac.uk.

In a different line of research, piperidine derivatives have been developed as inhibitors of monoamine oxidases (MAOs), enzymes that metabolize monoamine neurotransmitters. A study of 24 pyridazinobenzylpiperidine derivatives found that most compounds were more effective at inhibiting MAO-B than MAO-A researchgate.netmdpi.com. Compound S5 was the most potent MAO-B inhibitor with an IC50 of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A researchgate.netmdpi.com. These findings suggest that such derivatives could be potential agents for treating neurological disorders like Parkinson's disease researchgate.netmdpi.com. The phytochemical piperine, which contains a piperidine nucleus, has also been identified as a potent inhibitor of both MAO-A and MAO-B nih.gov.

The table below summarizes the inhibitory activities of piperidine derivatives on monoamine transporters and enzymes.

| Compound Series/Name | Target | IC50 Value | Selectivity |

| S,S-(-)-19a | DAT | 11.3 nM | More selective for DAT over SERT and NET compared to GBR 12909. nih.govebi.ac.uk |

| Pyridazinobenzylpiperidines (Compound S5) | MAO-B | 0.203 µM | SI = 19.04 (MAO-B vs MAO-A). researchgate.netmdpi.com |

| MAO-A | 3.857 µM | ||

| Piperine | MAO-A & MAO-B | Not specified in detail | Potent inhibitor of both isoforms. nih.gov |

Kinase Inhibition (e.g., mTOR, Akt)

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade in cancer, making its components key targets for drug development. researchgate.netnih.gov Piperidine derivatives have been successfully designed as potent inhibitors of kinases within this pathway.

A series of 3,4,6-trisubstituted piperidine derivatives were developed as orally active Akt inhibitors. researchgate.net Through conformational restriction and structure-based design, compound E22 was identified as a potent inhibitor with good kinase selectivity and a favorable pharmacokinetic profile researchgate.net. This compound demonstrated significant anti-tumor efficacy in a xenograft model by inhibiting the phosphorylation of downstream Akt substrates researchgate.net.

Other research has focused on mTOR kinase inhibitors. Compounds like AZD8055, an ATP-competitive mTOR kinase inhibitor, effectively block both mTORC1 and mTORC2 complexes nih.gov. This dual inhibition leads to the dephosphorylation of Akt at serine 473 (S473), which transiently inhibits Akt activity and its downstream signaling nih.gov. However, this inhibition can be temporary due to feedback mechanisms that lead to the reactivation of Akt, highlighting the complexity of targeting this pathway nih.gov.

The table below lists piperidine-based compounds and their activity as kinase inhibitors.

| Compound/Class | Target Kinase | Mechanism/Key Finding |

| Compound E22 | Akt | Potent and selective Akt inhibitor; inhibits phosphorylation of downstream proteins. researchgate.net |

| AZD8055 | mTOR (mTORC1/mTORC2) | ATP-competitive inhibitor; leads to transient inhibition of Akt signaling. nih.gov |

| GNE-A | MET Kinase | Potent and selective inhibitor of MET kinase. nih.gov |

Other Enzyme Systems of Research Interest

Analogues of this compound have been the subject of preclinical research for their potential to modulate various enzyme systems beyond a single, primary target. These investigations have revealed a broad spectrum of activity, highlighting the versatility of the piperidine scaffold in drug discovery.

One area of significant interest is in the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the management of Alzheimer's disease. nih.govmdpi.com For instance, certain hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide have been identified as inhibitors of both AChE and BuChE. nih.gov Specifically, 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide demonstrated potent inhibition of AChE. nih.gov Further studies on benzimidazole-based pyrrole/piperidine hybrids have also shown moderate to good inhibitory activities against both AChE and BuChE. mdpi.com

Another research focus has been on the anti-inflammatory properties of piperidine analogues. A series of N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones displayed significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like tumor necrosis factor (TNF)-α, interleukin-6 (IL-6), IL-1β, prostaglandin (B15479496) E2 (PGE2), and nitric oxide (NO). nih.gov

The piperidine scaffold has also been incorporated into molecules targeting enzymes relevant to cancer. For example, derivatives have been designed as inhibitors of glutaminyl cyclase (QC) and its isoenzyme (isoQC), which are implicated in cancer development through the generation of pE-CD47. nih.gov Certain diphenyl conjugated imidazole (B134444) derivatives with a piperidine moiety showed improved inhibitory potency and selectivity for isoQC. nih.gov

Furthermore, piperidine analogues have been explored as inhibitors of monoamine oxidase A and B (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters. ajchem-a.com The inhibition of these enzymes suggests potential applications in the treatment of depression and other neurological disorders. Research has also touched upon the interaction of piperidine derivatives with other enzymes like urease, α-glucosidase, and laccase. nih.govnih.gov For example, some azinane triazole-based piperidine derivatives have been identified as potent inhibitors of urease and α-glucosidase. nih.gov

The following table summarizes the inhibitory activities of selected piperidine analogues against various enzyme systems.

| Compound Class | Target Enzyme(s) | Key Findings | Reference(s) |

| 4-(Trifluoromethyl)benzohydrazide-hydrazones | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Identified as inhibitors of both enzymes. 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide was a potent AChE inhibitor. | nih.gov |

| N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones | TNF-α, IL-6, IL-1β, PGE2, NO production | Demonstrated potent anti-inflammatory activity by inhibiting these inflammatory mediators. | nih.gov |

| Azinane triazole-based piperidine derivatives | AChE, BuChE, α-glucosidase, Urease | Showed potent inhibition against these enzymes. | nih.gov |

| Benzimidazole-based pyrrole/piperidine hybrids | AChE, BuChE | Exhibited good to moderate cholinesterase inhibitory activities. | mdpi.com |

| Diphenyl conjugated imidazole derivatives with piperidine | Glutaminyl cyclase isoenzyme (isoQC) | Exhibited improved inhibitory potency and marked selectivity towards isoQC. | nih.gov |

| Piperamide derivatives | Monoamine oxidase A (MAO-A), Monoamine oxidase B (MAO-B) | Some analogues showed inhibition of both MAO-A and MAO-B. | ajchem-a.com |

Development of this compound Analogues as Chemical Probes for Biological Research

The structural features of this compound analogues make them valuable starting points for the development of chemical probes. These specialized molecules are designed to study biological systems by selectively binding to and reporting on the presence or activity of a specific target, such as a receptor or an enzyme.

A significant application of piperidine analogues as chemical probes is in the study of sigma (σ) receptors. nih.govresearchgate.net Fluorescent ligands based on an indole (B1671886) derivative bearing a spiro[isobenzofuran-piperidine] moiety have been developed. These probes, with nanomolar affinity, span a range of emission spectra from green to near-infrared. nih.gov By attaching a fluorescent tag, researchers can visualize the location and dynamics of σ2 receptors in cells using techniques like flow cytometry and confocal microscopy. This is particularly valuable for understanding the role of these receptors in cancer and neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net

Another innovative use of piperidine-related structures as chemical probes is in the field of targeted protein degradation. For instance, sulfonyl fluoride-containing ligands have been developed to covalently bind to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. rsc.org These probes can help in the discovery and optimization of molecular glues, which are small molecules that induce the degradation of specific target proteins. This approach offers a powerful tool for studying protein function and for the development of new therapeutics. rsc.org

Furthermore, the adaptability of the piperidine scaffold allows for its incorporation into probes designed to interact with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). nih.govresearchgate.net By modifying the substituents on the piperidine ring, researchers can create a range of pharmacological tools with varying affinities and selectivities for these transporters. researchgate.net These probes are instrumental in elucidating the structural differences between the transporters and in the search for new treatments for conditions like cocaine addiction and ADHD. nih.govresearchgate.net

The table below provides examples of piperidine analogues developed as chemical probes.

| Probe Type | Target | Application | Key Features | Reference(s) |

| Fluorescent Ligands | Sigma-2 (σ2) Receptors | Visualization of receptor localization and dynamics in cells via fluorescence-based techniques. | Indole derivatives with a spiro[isobenzofuran-piperidine] core functionalized with fluorescent tags. Nanomolar affinity. | nih.govresearchgate.net |

| Covalent Probes | Cereblon (CRBN) | Discovery and study of cereblon modulators and molecular glues for targeted protein degradation. | Sulfonyl fluoride-containing ligands that covalently bind to a histidine residue in CRBN. | rsc.org |

| Transporter Probes | Dopamine, Serotonin, and Norepinephrine Transporters (DAT, SERT, NET) | To study the structure and function of monoamine transporters and to develop selective inhibitors. | Substituted N-benzyl piperidines with varying affinities and selectivities for DAT, SERT, and NET. | nih.govresearchgate.net |

Future Directions and Applications of 4 3 Trifluoromethylbenzoyl Piperidine in Chemical Research

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The utility of 4-(3-Trifluoromethylbenzoyl)piperidine as a foundational component in organic synthesis is significant. Piperidine (B6355638) derivatives are crucial synthetic fragments in the design of pharmaceuticals and are present in numerous classes of drugs and alkaloids. researchgate.netnih.gov The development of efficient methods for creating substituted piperidines is a key objective in modern organic chemistry. ajchem-a.commdpi.com The subject compound serves as a readily available starting material that can be elaborated into more complex structures through reactions targeting either the piperidine nitrogen, the aromatic ring, or the carbonyl group.

Chemists can leverage the secondary amine of the piperidine for N-alkylation, N-arylation, or acylation reactions to introduce a wide array of substituents, thereby building molecular diversity. The ketone functionality can be reduced to an alcohol, which can then be used in esterification or etherification reactions, or it can be a site for nucleophilic additions, such as the Grignard or Wittig reactions, to create new carbon-carbon bonds. Furthermore, the trifluoromethyl-substituted benzene ring can undergo further electrophilic or nucleophilic aromatic substitution, allowing for the introduction of additional functional groups to modulate the molecule's properties. This trifunctional handle makes it a powerful synthon for constructing diverse molecular architectures, from drug candidates to functional materials. The synthesis of fluorinated building blocks is a rapidly developing area, as these components can be used to create novel compounds with beneficial properties for lipophilicity, metabolism, and bioavailability. beilstein-journals.org

Integration into High-Throughput Screening Libraries for Novel Biological Activity Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large collections of compounds for biological activity. nih.gov Compound libraries for HTS are curated to maximize chemical diversity and include "drug-like" molecules that possess favorable physicochemical properties. stanford.eduthermofisher.com The inclusion of derivatives of this compound into these libraries is a promising strategy for identifying new therapeutic leads.

The piperidine scaffold is considered a "privileged structure" because it is a recurring motif in molecules that bind to a variety of biological targets. nih.govnih.gov The addition of the trifluoromethylbenzoyl group enhances its potential by introducing fluorine, an element known to positively influence pharmacokinetic properties such as metabolic stability and membrane permeability. mdpi.com By systematically modifying the core structure of this compound, a focused library of novel compounds can be generated. This library would explore the chemical space around this scaffold, increasing the probability of discovering "hits" against a wide range of biological targets, including G-protein-coupled receptors (GPCRs), ion channels, and enzymes. thermofisher.com

| Screening Library Type | Rationale for Including this compound Derivatives |

| Diversity-Oriented Libraries | The scaffold allows for easy modification at multiple points (piperidine N, carbonyl C, aromatic ring), generating a wide range of structurally diverse molecules. |

| Focused Libraries (e.g., Kinase, GPCR) | The piperidine core is a known binder for many target classes. Fluorination can enhance binding affinity and selectivity. mdpi.com |

| Fragment-Based Libraries | The core scaffold itself can act as a fragment, providing a starting point for growing more potent molecules. cam.ac.uk |

Advancements in Medicinal Chemistry through the Continued Exploration of Piperidine Scaffolds

The piperidine ring is one of the most important heterocyclic systems in the field of drug discovery. nih.gov Its derivatives are found in over twenty classes of pharmaceuticals, highlighting its versatility and acceptance by biological systems. researchgate.netnih.gov The continued exploration of piperidine-containing molecules, including sophisticated derivatives like this compound, is crucial for advancing medicinal chemistry.

Introducing chiral centers onto the piperidine scaffold can significantly impact biological activity, selectivity, and pharmacokinetic properties. thieme-connect.com The incorporation of fluorine, as seen in the subject compound, is a widely used strategy in medicinal chemistry to modulate pKa, improve metabolic stability, and enhance binding to target proteins. mdpi.comacs.org The benzoylpiperidine fragment, in particular, is recognized as a privileged structure in the development of new drugs for a broad spectrum of therapeutic areas. nih.govmdpi.com Research into this class of compounds contributes to a deeper understanding of structure-activity relationships (SAR) and structure-property relationships (SPR), guiding the design of next-generation therapeutics with improved efficacy and safety profiles.

| Therapeutic Area | Examples of Drug Classes with Piperidine Scaffolds |

| Oncology | Anticancer agents, Matrix Metalloproteinase Inhibitors nih.gov |

| Neuroscience | Antipsychotics, Antidepressants, Anti-Alzheimer's agents ajchem-a.compharmjournal.ru |

| Infectious Diseases | Antivirals, Antibacterials, Antitubercular agents researchgate.net |

| Cardiovascular Disease | Anti-arrhythmic, Anti-thrombotic agents nih.govmdpi.com |

Emerging Research Areas and Unexplored Preclinical Therapeutic Applications of Fluorinated Benzoylpiperidines

The unique combination of a piperidine ring and a fluorinated benzoyl group opens up numerous avenues for new therapeutic applications. Fluorinated piperidines are desirable motifs for pharmaceutical research, but their synthesis can be challenging. acs.org The development of new synthetic methods provides access to novel derivatives for biological testing. acs.orgnuph.edu.ua

One emerging area is the development of ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. Certain fluorobenzamide derivatives of piperidine have shown high affinity and selectivity for these receptors. nih.gov Another promising application is in the development of enzyme inhibitors. For example, benzoylpiperidine derivatives have been investigated as potent and reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system with implications for treating neuroinflammation and cancer. nih.govunisi.it Furthermore, recent studies have explored fluorine-substituted piperidines as potential multifunctional agents for treating diseases related to metabolic dysregulation and cholinergic dysfunction, such as diabetes and Alzheimer's disease. nih.govconsensus.app The exploration of these and other targets, such as ion channels and transporters, represents a significant opportunity for discovering novel medicines.

Contemporary Challenges and Future Opportunities in the Academic Study of Fluorinated Piperidine Derivatives

Despite the immense potential, the study of fluorinated piperidine derivatives is not without its challenges. A primary hurdle is synthetic accessibility. The stereoselective synthesis of substituted fluorinated piperidines often requires multi-step processes or substrates with pre-defined stereochemistry, which can be impractical. nih.gov Competing side reactions, such as hydrodefluorination during hydrogenation, can also complicate syntheses. acs.org

However, these challenges create opportunities for innovation in synthetic organic chemistry. There is a significant need for the development of robust, efficient, and stereoselective methods to access these valuable compounds. Recent advances, such as palladium-catalyzed hydrogenation and dearomatization-hydrogenation processes, are steps in the right direction but are still limited in their substrate scope. nih.govacs.org

Future opportunities lie in:

Developing Novel Catalytic Systems: Creating new catalysts that can tolerate a wider range of functional groups and provide high stereoselectivity in the synthesis of fluorinated piperidines.

Understanding Conformational Behavior: Investigating how fluorine substitution influences the conformational preferences of the piperidine ring. This understanding is crucial for rational drug design, as conformation dictates how a molecule interacts with its biological target. huji.ac.ilresearchgate.net

Exploring New Biological Space: Using newly synthesized fluorinated piperidine derivatives to probe biological systems and identify novel therapeutic targets.

Overcoming the current synthetic limitations will unlock the full potential of compounds like this compound, paving the way for new discoveries in medicine, agrochemicals, and materials science.

Q & A

Basic: What experimental protocols are recommended for synthesizing 4-(3-Trifluoromethylbenzoyl)piperidine with high purity?

Methodological Answer:

Synthesis typically involves coupling a trifluoromethyl-substituted benzoyl chloride with a piperidine derivative under basic conditions (e.g., NaOH in dichloromethane). Key steps include:

- Reaction Optimization : Adjust molar ratios (1:1.2 benzoyl chloride:piperidine) and temperature (0–5°C to minimize side reactions).

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for ≥99% purity.

- Safety : Follow protocols for handling corrosive reagents (e.g., P301-P310 for emergency response) and volatile solvents .

Advanced: How can QSAR models be applied to predict the bioactivity of this compound derivatives?

Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) models require:

- Descriptor Selection : Compute topological (e.g., molecular connectivity indices), electronic (HOMO-LUMO gaps), and steric descriptors (van der Waals volume) using tools like ADMET Predictor™.

- Data Validation : Use experimental pIC50 values (Supplementary Table S1) to train models, ensuring R² >0.8 and cross-validated Q² >0.6.

- Model Refinement : Address outliers via partial least squares (PLS) regression or machine learning (e.g., random forests) to improve predictive accuracy .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze - and -NMR to confirm benzoyl and piperidine moieties (e.g., aromatic protons at δ 7.4–8.1 ppm, piperidine CH at δ 1.5–2.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns.

- HPLC : Purity assessment using C18 columns (≥95% purity threshold) .

Advanced: How should researchers resolve discrepancies between in silico ADMET predictions and experimental pharmacokinetic data for this compound?

Methodological Answer:

- Data Triangulation : Cross-validate in silico results (e.g., logP, bioavailability) with in vitro assays (e.g., Caco-2 permeability).

- Descriptor Reevaluation : Check if outliers arise from unmodeled interactions (e.g., protein binding or metabolic enzymes).

- Statistical Analysis : Apply Bland-Altman plots to assess bias between predicted and experimental pIC50 values .

Advanced: What in silico strategies are effective for evaluating the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction : Use MedChem Designer™ to simulate absorption (e.g., Caco-2 permeability >8 × 10 cm/s) and metabolism (CYP450 isoform interactions).

- Key Parameters : Focus on logP (optimal 2–3 for blood-brain barrier penetration), polar surface area (<90 Ų for oral bioavailability), and plasma protein binding (%PPB) .

Basic: How does the trifluoromethyl group influence the reactivity of this compound?

Methodological Answer:

- Electron-Withdrawing Effects : The -CF group decreases electron density on the benzoyl ring, reducing nucleophilic aromatic substitution but enhancing stability against oxidation.

- Hydrophobic Interactions : Increases logP by ~1.5 units, improving membrane permeability.

- Synthetic Considerations : Use fluorinated solvents (e.g., DMF or THF) to solubilize the compound during reactions .

Advanced: How can theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Ontological Alignment : Define target properties (e.g., kinase inhibition) and align descriptors (e.g., hydrogen bond acceptors) with biological mechanisms.

- Epistemological Design : Use hypothesis-driven SAR cycles (e.g., varying substituents at the 3-position of the benzoyl group) to iteratively refine activity.

- Methodological Integration : Combine docking studies (e.g., AutoDock Vina) with QSAR to validate binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.